molecular formula C9H10FNO B13047321 4-Fluoroisocathinone CAS No. 1270532-42-7

4-Fluoroisocathinone

Cat. No.: B13047321
CAS No.: 1270532-42-7
M. Wt: 167.18 g/mol
InChI Key: ALYWXRHUYNWZDI-UHFFFAOYSA-N
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Description

4-Fluoroisocathinone is a synthetic compound belonging to the class of synthetic cathinones. It is structurally characterized by the presence of a fluorine atom attached to the phenyl ring and an amino group at the alpha position relative to the ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisocathinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisocathinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4-Fluoroisocathinone has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

    Biology: Studies on its interaction with biological systems help in understanding the pharmacological effects of synthetic cathinones.

    Medicine: Research on its potential therapeutic applications and toxicological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoroisocathinone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is characteristic of synthetic cathinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoroisocathinone is unique due to the presence of the fluorine atom, which imparts distinct chemical and pharmacological properties. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1270532-42-7

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-1-(4-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3

InChI Key

ALYWXRHUYNWZDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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